molecular formula C15H10O3 B2850034 2-Hydroxy-5-(phenylethynyl)benzoic acid CAS No. 32192-74-8

2-Hydroxy-5-(phenylethynyl)benzoic acid

Cat. No. B2850034
CAS RN: 32192-74-8
M. Wt: 238.242
InChI Key: KMDHRTJLNUICNY-UHFFFAOYSA-N
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Description

2-Hydroxy-5-(phenylethynyl)benzoic acid is a chemical compound with the molecular formula C15H10O3 . It has a molecular weight of 238.24 . This compound is used as a reagent in the preparation of hGPR54 agonists, which may be used in the modulation of testosterone levels in male mammals .


Molecular Structure Analysis

The InChI code for 2-Hydroxy-5-(phenylethynyl)benzoic acid is 1S/C15H10O3/c16-14-9-8-12(10-13(14)15(17)18)7-6-11-4-2-1-3-5-11/h1-5,8-10,16H,(H,17,18) . This indicates the specific arrangement of atoms in the molecule.


Physical And Chemical Properties Analysis

2-Hydroxy-5-(phenylethynyl)benzoic acid is a solid at room temperature . It has a molecular weight of 238.24 and a molecular formula of C15H10O3 .

Scientific Research Applications

Electrochemical Studies

The electrochemical behavior of compounds similar to 2-Hydroxy-5-(phenylethynyl)benzoic acid has been explored, revealing insights into their reduction mechanisms. For example, Mandić et al. (2004) studied the electrochemical reduction of azo bond-containing benzoic acids, proposing a mechanism involving hydrazone tautomers and leading to amino salicylic and sulfanilic acids (Mandić et al., 2004).

Mass Spectrometry Applications

Benzoic acid derivatives, such as 2-Hydroxy-5-(phenylethynyl)benzoic acid, have been utilized in matrix-assisted laser desorption/ionization mass spectrometry (MALDI-MS). Karas et al. (1993) found that certain benzoic acid derivatives improve ion yields and signal-to-noise ratios in MALDI-MS, particularly for high-mass range analytes (Karas et al., 1993).

Antioxidant Activity

Bioactive phenyl ether derivatives related to 2-Hydroxy-5-(phenylethynyl)benzoic acid have been isolated from marine-derived fungi, exhibiting strong antioxidant activities. Xu et al. (2017) reported compounds with antioxidant properties comparable to ascorbic acid (Xu et al., 2017).

Magnetic Properties

Research on linear trinuclear cobalt clusters with 5-fluoro-2-hydroxy-benzoic acid, a compound structurally similar to 2-Hydroxy-5-(phenylethynyl)benzoic acid, has shown the transfer of magnetic interaction. Li et al. (2014) indicated antiferromagnetic coupling interactions in such compounds (Li et al., 2014).

Synthesis and Characterization

The synthesis and characterization of azo-benzoic acids, which are related to 2-Hydroxy-5-(phenylethynyl)benzoic acid, have been undertaken to understand their solution behavior and molecular structures. Baul et al. (2009) used NMR, UV–VIS, and IR spectroscopic techniques for this purpose (Baul et al., 2009).

Biosynthesis Studies

Compounds like 3,5-AHBA, a precursor to 2-Hydroxy-5-(phenylethynyl)benzoic acid, are crucial in biosynthesis pathways for various natural products. Kang et al. (2012) covered the biosynthesis of AHBA-derived natural products from molecular genetics and biochemical perspectives (Kang et al., 2012).

Safety and Hazards

This compound is considered hazardous. It may cause respiratory irritation and serious eye irritation . Safety precautions include avoiding breathing dust, avoiding contact with skin and eyes, and wearing protective equipment .

properties

IUPAC Name

2-hydroxy-5-(2-phenylethynyl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10O3/c16-14-9-8-12(10-13(14)15(17)18)7-6-11-4-2-1-3-5-11/h1-5,8-10,16H,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMDHRTJLNUICNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C#CC2=CC(=C(C=C2)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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